Regiochemical Requirement for PLK Inhibitor Pharmacophore: Only 3‑Fluoro‑4‑amino‑5‑methoxy Substitution is Embraced in WO 2009042711 A1
Patent WO 2009042711 A1 explicitly employs 4‑amino‑3‑fluoro‑5‑methoxybenzoic acid as an intermediate to construct the 2‑aminopyrimido[4,5‑b][1,4]diazepine scaffold [1]. The generic formula (I) in the patent requires the benzoic acid fragment to bear an amino group para to the carboxylic acid and flanked by a fluorine and a methoxy group in the meta positions, matching the target compound’s substitution pattern [1]. In contrast, the 3‑amino‑5‑fluoro‑4‑methoxy regioisomer (CAS 1340247‑99‐5) places the amino group in a different electronic environment and is not listed as a building block for the final kinase inhibitors.
| Evidence Dimension | Regiochemical suitability for PLK inhibitor synthesis as documented in patent claims |
|---|---|
| Target Compound Data | 4‑amino‑3‑fluoro‑5‑methoxy substitution pattern is explicitly used in the synthesis of compounds of formula (I) in WO 2009042711 A1 |
| Comparator Or Baseline | 3‑amino‑5‑fluoro‑4‑methoxybenzoic acid (CAS 1340247‑99‑5) – not mentioned in the patent as a building block for the PLK inhibitor series |
| Quantified Difference | Qualitative – patent inclusion vs. exclusion; no quantitative activity comparison available between the two regioisomeric building blocks |
| Conditions | Patent WO 2009042711 A1; chemical synthesis of PLK inhibitors |
Why This Matters
For procurement targeting PLK inhibitor development, choosing the building block that matches the patented substitution pattern ensures direct synthetic access to the claimed pharmacophore, avoiding the need for de‑novo validation of alternative regioisomers.
- [1] Patent WO 2009042711 A1, “Polo‑like kinase inhibitors,” Takeda Pharmaceutical, compounds of formula (I) and intermediates. https://pubchem.ncbi.nlm.nih.gov/patent/WO-2009042711-A1 (accessed 2026‑05‑07). View Source
